1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring and an aldehyde group
Preparation Methods
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3
Chemical Reactions Analysis
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Iodophenol: This compound also contains an iodine atom attached to a phenyl ring but lacks the triazole and aldehyde groups.
1-(3-Iodophenyl)ethanone: Similar to the target compound but with a ketone group instead of an aldehyde.
3-Iodo-Benzyl Alcohol: Contains an iodine atom and a benzyl alcohol group, differing in functional groups and potential reactivity.
The uniqueness of this compound lies in its combination of the iodophenyl group, triazole ring, and aldehyde functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6IN3O |
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Molecular Weight |
299.07 g/mol |
IUPAC Name |
1-(3-iodophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
InChI Key |
DZWZZDKPCRBRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=C(N=N2)C=O |
Origin of Product |
United States |
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